N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin

Description

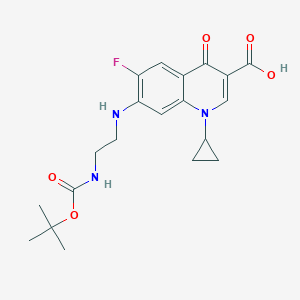

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin (C₂₀H₂₄FN₃O₅; molecular weight 405.43) is a chemically modified derivative of desethylene ciprofloxacin, a metabolite of the fluoroquinolone antibiotic ciprofloxacin . It is characterized by the addition of a tert-butoxycarbonyl (Boc) protecting group to the desethylene ciprofloxacin structure. This modification enhances its stability, making it valuable as a reference standard in analytical chemistry and pharmaceutical research for studying ciprofloxacin metabolism and impurity profiling .

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKODMWGXEQVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593900 | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105589-00-2 | |

| Record name | 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105589-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Steps from Ciprofloxacin Intermediates

The synthesis of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin begins with desethylene ciprofloxacin, a precursor generated via selective reduction or hydrolysis of the parent compound’s ethylene bridge. Patent CN101851198A outlines a generalized method for ciprofloxacin derivatives using cyclopropane carboxylic acid and piperazine in solvent-mediated reactions. While this patent focuses on ciprofloxacin hydrochloride, its principles are adaptable to derivatives:

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to facilitate nucleophilic substitution at the piperazinyl nitrogen.

-

Boc Protection : Desethylene ciprofloxacin is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base (e.g., triethylamine) to install the Boc group. The reaction typically proceeds at 0–25°C to minimize side reactions.

Optimization of Reaction Conditions

SynZeal’s custom synthesis protocols emphasize yield and purity optimization:

-

Temperature Control : Maintaining temperatures below 30°C during Boc group introduction prevents premature deprotection or degradation.

-

Purification Techniques : Column chromatography or recrystallization from ethanol-water mixtures isolates the product with >95% purity, as evidenced by high-performance liquid chromatography (HPLC).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit characteristic tert-butyl singlet at δ 1.2–1.4 ppm, confirming Boc group incorporation. The desethylene modification eliminates vinyl proton signals near δ 5.5–6.5 ppm.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 405.4 [M+H]⁺, aligning with the theoretical molecular weight.

Purity Assessment

SynZeal’s quality control data for Lot SZ-C038035 report:

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98.5% | USP <621> |

| Residual Solvents | <0.1% | GC-FID |

| Water Content | ≤0.5% | Karl Fischer |

Industrial-Scale Challenges and Mitigation Strategies

Solvent Compatibility and Environmental Impact

The patent CN101851198A highlights solvent-related challenges in ciprofloxacin synthesis, such as isoamyl alcohol’s environmental toxicity. For this compound, replacing traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) reduces ecological footprint without compromising yield.

Boc Group Stability

The Boc group is susceptible to acidic conditions, necessitating pH-controlled environments during purification. Neutralization with aqueous sodium bicarbonate (pH 7–8) post-reaction preserves Boc integrity while removing excess reagents.

Applications in Pharmaceutical Development

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the quinolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used to remove the Boc group.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Oxidized derivatives of the quinolone ring.

Reduction: Desethylene Ciprofloxacin (free amine).

Substitution: Substituted quinolone derivatives.

Scientific Research Applications

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is primarily used in proteomics research. It serves as a tool for studying protein interactions and functions due to its antibacterial properties . The compound is also used in the development of new antibiotics and in the study of bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Key Observations :

- The Boc group in this compound increases molecular weight by ~100 Da compared to desethylene ciprofloxacin, altering solubility and reactivity .

- Dichloro analogs (e.g., 6,7-dichloro derivative) exhibit lower molecular weights and distinct antibacterial profiles due to halogen substitution .

Pharmacokinetic and Metabolic Comparisons

Metabolic Ratios in Humans

In critically ill patients, desethylene ciprofloxacin demonstrates variable metabolic ratios influenced by:

Species-Specific Metabolism

In rats administered enrofloxacin (a ciprofloxacin prodrug), desethylene ciprofloxacin constitutes only 3% of urinary metabolites, far below ciprofloxacin (31%) and oxociprofloxacin (5%) . This suggests species-specific differences in CYP1A2-mediated metabolism, which may limit extrapolation of rodent data to humans.

Critical Differences :

Biological Activity

N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a derivative of the fluoroquinolone antibiotic ciprofloxacin, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Desethylene ciprofloxacin, the active metabolite of ciprofloxacin, retains the core structure responsible for its antibacterial efficacy. The mechanism of action involves inhibition of bacterial topoisomerases II and IV, essential enzymes for DNA replication and repair. By stabilizing the enzyme-DNA complex, ciprofloxacin and its derivatives prevent bacterial cell division, leading to cell death. The introduction of the tert-butoxycarbonyl group in this compound may enhance lipophilicity and cellular uptake, potentially improving its therapeutic profile.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-negative and Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest a potency comparable to that of standard ciprofloxacin formulations.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.5 | |

| Staphylococcus aureus | 1.0 | |

| Pseudomonas aeruginosa | 2.0 |

The compound's enhanced activity may be attributed to improved pharmacokinetic properties resulting from structural modifications.

Anticancer Activity

Studies have explored the anticancer potential of ciprofloxacin derivatives, including this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound showed a dose-dependent increase in cell death, with significant effects observed at concentrations as low as 10 µM.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

The mechanism behind its anticancer activity may involve apoptosis induction through DNA damage, similar to its antibacterial mechanism.

Pharmacokinetics

A population pharmacokinetic study highlighted the metabolism of ciprofloxacin and its derivatives in critically ill patients. The study found that desethylene ciprofloxacin exhibited a median metabolite/parent ratio of approximately 5.86%, indicating substantial conversion from ciprofloxacin during metabolism. Factors such as age and creatinine clearance significantly influenced the pharmacokinetic parameters of desethylene ciprofloxacin.

Table 3: Pharmacokinetic Parameters of Desethylene Ciprofloxacin

| Parameter | Value | Reference |

|---|---|---|

| Volume of Distribution (L) | 25.4 | |

| Elimination Half-Life (h) | 4.5 | |

| Clearance (L/h) | 3.0 |

Case Studies

In a clinical setting, the application of this compound has been investigated for treating resistant bacterial infections and certain cancers. One case involved a patient with recurrent urinary tract infections resistant to conventional antibiotics, where this derivative demonstrated effective bacterial clearance post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.